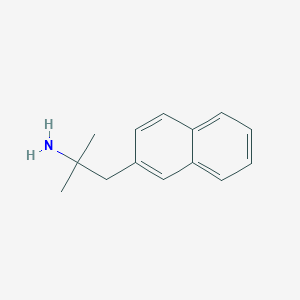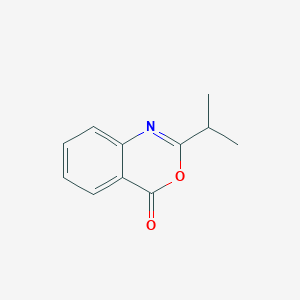
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as IBX or o-iodoxybenzoic acid and has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the transfer of an oxygen atom from the hypervalent iodine reagent to the substrate. This process results in the formation of an intermediate species, which subsequently undergoes further oxidation to yield the desired product.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-. However, it has been reported to be non-toxic and non-carcinogenic, making it a potentially useful reagent in biological applications.
実験室実験の利点と制限
One of the main advantages of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is its high selectivity and efficiency in organic synthesis. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, one of the main limitations is its high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
For research include its use in biological applications, the development of new synthesis methods, and exploration of its potential applications in other fields.
合成法
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the oxidation of 2-iodobenzoic acid using a hypervalent iodine reagent. This method has been reported to be highly efficient and selective, with high yields of the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is isolated by filtration or chromatography.
科学的研究の応用
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications is in organic synthesis, where it is used as a powerful oxidizing agent. It has been shown to be highly effective in the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds.
特性
CAS番号 |
38321-07-2 |
|---|---|
製品名 |
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- |
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
2-propan-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-7(2)10-12-9-6-4-3-5-8(9)11(13)14-10/h3-7H,1-2H3 |
InChIキー |
LBJORARPTAMYBO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)O1 |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



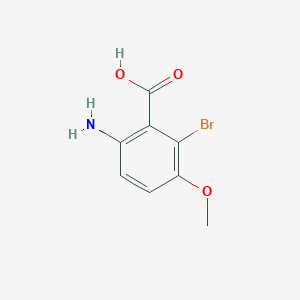
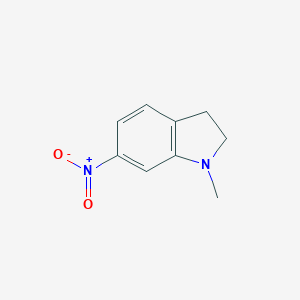
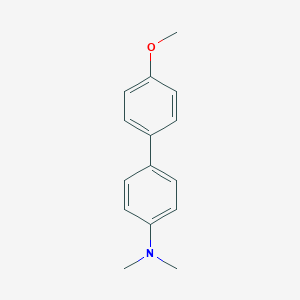
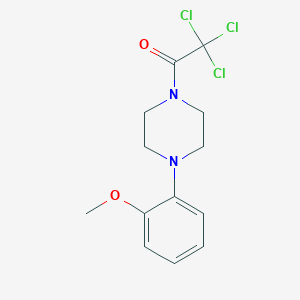
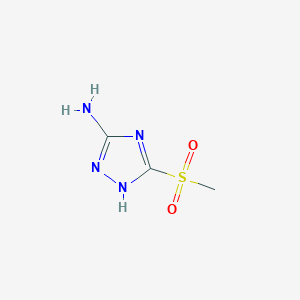
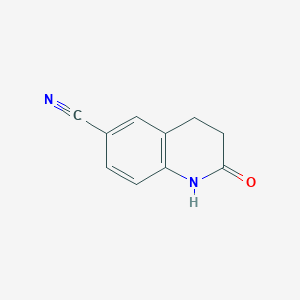
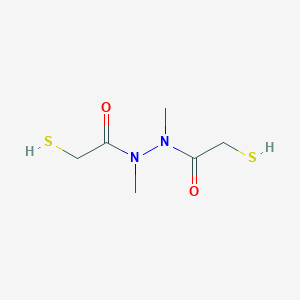
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
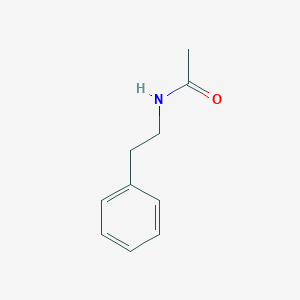
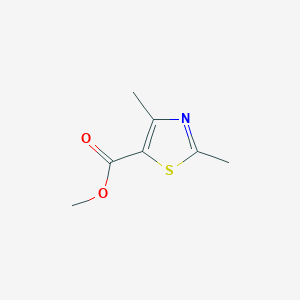
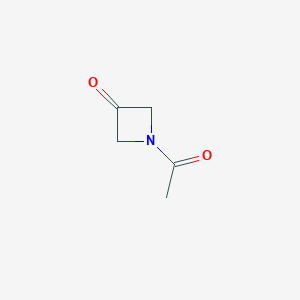
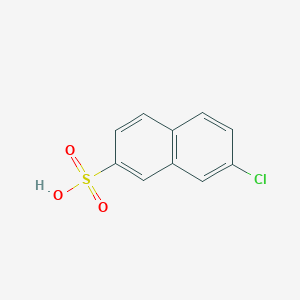
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
